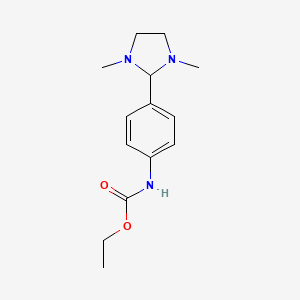

Ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate

Descripción

Propiedades

Número CAS |

89221-76-1 |

|---|---|

Fórmula molecular |

C14H21N3O2 |

Peso molecular |

263.34 g/mol |

Nombre IUPAC |

ethyl N-[4-(1,3-dimethylimidazolidin-2-yl)phenyl]carbamate |

InChI |

InChI=1S/C14H21N3O2/c1-4-19-14(18)15-12-7-5-11(6-8-12)13-16(2)9-10-17(13)3/h5-8,13H,4,9-10H2,1-3H3,(H,15,18) |

Clave InChI |

JPXSFCMSGCPIFN-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)NC1=CC=C(C=C1)C2N(CCN2C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate typically involves the reaction of 4-(1,3-dimethylimidazolidin-2-yl)aniline with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted carbamates.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pharmaceutical Uses:

Ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate has been identified as a promising candidate in the development of ectoparasite-controlling agents for animals. Its systemic application has shown effectiveness in controlling harmful organisms, making it suitable for veterinary medicine. The compound exhibits excellent insecticidal properties and demonstrates prolonged activity against ectoparasites when administered to animals .

Mechanism of Action:

The mechanism by which this compound exerts its effects is believed to involve interference with the nervous system of ectoparasites, leading to paralysis and eventual death. This mode of action is similar to other known insecticides, providing a basis for its use in formulations aimed at pest control in livestock and pets.

Agricultural Applications

Insecticide Development:

In addition to its veterinary applications, ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate is being explored as a horticultural and agricultural insecticide. Its ability to protect crops from harmful organisms makes it a valuable addition to pest management strategies. The compound can be formulated into mixtures with other insecticides or fungicides to enhance efficacy and broaden the spectrum of pest control .

Case Studies:

Recent studies have documented the successful application of this compound in various agricultural settings. For instance, field trials have demonstrated its effectiveness in reducing pest populations on crops while maintaining safety for beneficial insects. These findings support its potential integration into sustainable agricultural practices.

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. Research has focused on optimizing these synthetic pathways to improve yield and reduce costs associated with production .

Chemical Stability:

The compound's chemical stability under various environmental conditions has been assessed, indicating that it retains efficacy over extended periods when stored properly. This stability is crucial for both pharmaceutical and agricultural applications, ensuring that the active ingredient remains effective until use.

Mecanismo De Acción

The mechanism of action of Ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological system being studied .

Comparación Con Compuestos Similares

Ethyl Carbamate (Urethane)

- Structure : CH₃CH₂O(CO)NH₂.

- Properties: Ethyl carbamate is a simple carbamate with historical use as a sedative and anesthetic. However, it is a known rodent carcinogen, inducing lung adenomas and liver tumors via metabolic activation to vinyl carbamate epoxide .

- Comparison: Unlike ethyl carbamate, the target compound contains a bulky imidazolidinylphenyl group, which likely reduces its volatility and alters metabolic pathways. This substitution may mitigate direct carcinogenicity but could introduce new toxicity profiles.

Vinyl Carbamate

- Structure : CH₂=CHO(CO)NH₂.

- Properties: Vinyl carbamate is 10–50 times more carcinogenic and mutagenic than ethyl carbamate in mice and rats, attributed to its direct conversion to reactive epoxides without requiring metabolic desaturation .

Pesticidal Carbamates (e.g., Fenoxycarb, Desmedipham)

- Structure: Fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) and desmedipham (ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate) feature aromatic substitutions linked to carbamate groups.

- Properties : These compounds act as insect growth regulators or herbicides by targeting acetylcholinesterase or photosynthetic pathways .

- Comparison: The target compound’s imidazolidine group may confer unique binding interactions, possibly shifting its activity toward non-pesticidal targets (e.g., enzyme inhibition in mammalian systems).

Physicochemical Properties

Lipophilicity (log k) is a critical parameter for bioavailability and membrane permeability. While direct data for Ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate are unavailable, analogs provide insights:

Notes:

- The target compound’s imidazolidine ring and aromatic system suggest moderate lipophilicity, closer to fenoxycarb than ethyl carbamate .

- The absence of α,β-unsaturation (cf.

Metabolic and Toxicological Profiles

- Ethyl Carbamate : Metabolized via cytochrome P450 to vinyl carbamate epoxide, forming DNA adducts (e.g., 7-(2-oxoethyl)guanine) .

- Vinyl Carbamate : Directly oxidized to epoxides without requiring desaturation, leading to higher adduct levels .

- Target Compound : The imidazolidine ring may undergo N-demethylation or ring-opening, but steric hindrance could slow metabolism. Its phenyl carbamate group might hydrolyze to release aniline derivatives, necessitating toxicity studies on metabolites.

Actividad Biológica

Ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, and relevant case studies that highlight its therapeutic potential.

1. Synthesis of Ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate

The synthesis of ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate typically involves the reaction of 4-(1,3-dimethylimidazolidin-2-yl)aniline with ethyl chloroformate. This process can be summarized as follows:

-

Reagents :

- 4-(1,3-dimethylimidazolidin-2-yl)aniline

- Ethyl chloroformate

- Base (e.g., triethylamine)

-

Reaction Conditions :

- The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

-

Purification :

- The product is purified using column chromatography to yield the desired carbamate derivative.

The biological activity of ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate has been linked to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes.

2.2 Antiviral Activity

Recent investigations have indicated that compounds similar to ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate exhibit antiviral properties. For instance, studies have shown that certain derivatives possess inhibitory effects against viral proteases, which are critical for viral replication:

2.3 Anticancer Activity

In addition to antiviral properties, there is evidence suggesting that this compound may have anticancer potential. Research has demonstrated that related imidazolidinone derivatives can inhibit cancer cell proliferation:

| Cell Line | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| HCT116 (Colon Carcinoma) | Ethyl Carbamate Derivative | 6.2 | |

| T47D (Breast Cancer) | Ethyl Carbamate Derivative | 27.3 |

Case Study 1: Antiviral Evaluation

A study evaluated the antiviral activity of various carbamate derivatives against SARS-CoV proteases using fluorometric assays. The results indicated that modifications in the structure significantly influenced their inhibitory potency.

Case Study 2: Anticancer Screening

In another study focusing on anticancer activity, a series of imidazolidinone derivatives were screened against multiple cancer cell lines, revealing promising results that warrant further investigation into their mechanisms and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.